5-Oxotetrahydrothiophene-2-carboxylic acid

Catalog No.
S734788
CAS No.
222046-90-4
M.F
C5H6O3S
M. Wt
146.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Oxotetrahydrothiophene-2-carboxylic acid

CAS Number

222046-90-4

Product Name

5-Oxotetrahydrothiophene-2-carboxylic acid

IUPAC Name

5-oxothiolane-2-carboxylic acid

Molecular Formula

C5H6O3S

Molecular Weight

146.17 g/mol

InChI

InChI=1S/C5H6O3S/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)

InChI Key

PYSNMSYPRJCMOU-UHFFFAOYSA-N

SMILES

C1CC(=O)SC1C(=O)O

Canonical SMILES

C1CC(=O)SC1C(=O)O

5-Oxotetrahydrothiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound characterized by its unique structure, which includes a tetrahydrothiophene ring and a carboxylic acid functional group. Its molecular formula is C₅H₆O₃S, and it has a molecular weight of approximately 146.17 g/mol . The compound features a five-membered ring structure with a ketone group at the 5-position and a carboxylic acid at the 2-position, contributing to its chemical reactivity and potential biological activity.

Typical of carboxylic acids and ketones:

  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of tetrahydrothiophene derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in synthetic organic chemistry.
  • Reduction: The ketone group can be reduced to form an alcohol, potentially altering the compound's biological activity.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in the production of more complex molecules.

Several methods can be employed to synthesize 5-oxotetrahydrothiophene-2-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the tetrahydrothiophene ring structure.
  • Functional Group Modifications: The introduction of the carboxylic acid and ketone functionalities can be achieved through selective oxidation and carboxylation reactions.
  • Multistep Synthesis: A combination of reactions, including alkylation and oxidation steps, may be used to construct the desired compound from simpler starting materials.

These synthetic routes allow for the generation of 5-oxotetrahydrothiophene-2-carboxylic acid in sufficient purity for further research and application.

5-Oxotetrahydrothiophene-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to new drug candidates targeting specific diseases.
  • Agricultural Chemicals: Compounds with similar structures have been explored for use as pesticides or herbicides.
  • Synthetic Intermediates: This compound can serve as a building block in organic synthesis for creating more complex molecules.

The versatility of this compound makes it an attractive target for further research and development.

Interaction studies involving 5-oxotetrahydrothiophene-2-carboxylic acid are essential for understanding its biological mechanisms. Preliminary investigations into its interactions with enzymes or receptors could provide insights into its pharmacological potential. Studies focusing on its binding affinity and activity against specific biological targets would be beneficial for elucidating its therapeutic applications.

Several compounds share structural similarities with 5-oxotetrahydrothiophene-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
Tetrahydrothiophene-2-carboxylic acidC₅H₈O₂S0.65Lacks the oxo group
Methyl 4-Oxotetrahydrothiophene-3-carboxylateC₆H₈O₃S0.56Contains an additional methyl group
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxideC₅H₈O₄S0.52Features an additional oxygen atom
(2-Carboxyethyl)dimethylsulfonium chlorideC₆H₁₄O₂S0.50Different functional groups

These compounds illustrate the diversity within this chemical class while emphasizing the unique structural characteristics of 5-oxotetrahydrothiophene-2-carboxylic acid that may contribute to its distinct biological activities and synthetic utility .

Molecular structure and conformational analysis

5-Oxotetrahydrothiophene-2-carboxylic acid possesses the molecular formula C₅H₆O₃S with a molecular weight of 146.16 g/mol [1]. The compound features a five-membered thiophene ring that has been reduced to tetrahydrothiophene, incorporating both a ketone functionality at the 5-position and a carboxylic acid group at the 2-position [1]. The SMILES notation for this compound is OC(=O)C1CCC(=O)S1, which clearly illustrates the cyclic structure with the sulfur atom integrated into the ring system [1].

The conformational behavior of tetrahydrothiophene rings exhibits significant complexity due to ring puckering phenomena [2] [3] [4]. In tetrahydrothiophene systems, the molecule typically interconverts rapidly between two puckered conformations with C₂ symmetry on the nuclear magnetic resonance timescale [2]. The preferred conformation for tetrahydrothiophene in the gas phase is the twisted conformation with C₂ symmetry, where both states lie at the global minimum [4]. However, the conformational landscape includes additional conformers such as Cs and C₂v conformations located at saddle points on the potential energy surface [4].

For 5-oxotetrahydrothiophene-2-carboxylic acid specifically, the presence of both the carbonyl group at position 5 and the carboxyl group at position 2 introduces additional conformational considerations [4]. The ring puckering can be described using Cremer-Pople parameters, where the phase angle and amplitude calculations from crystallographic coordinates reveal dominant envelope or twist conformations . The compound demonstrates conformational interconversion through pseudorotation, which distributes strain and stabilizes the molecular structure [6].

Stereochemical characteristics and isomerism

The stereochemical properties of 5-oxotetrahydrothiophene-2-carboxylic acid are fundamentally influenced by the presence of a chiral center at the carbon bearing the carboxylic acid group [7]. The molecule exhibits one defined stereocenter, which gives rise to two possible enantiomers [8]. The absolute configuration at this stereocenter determines the spatial arrangement of the carboxylic acid substituent relative to the tetrahydrothiophene ring system.

The compound can exist as both (R) and (S) enantiomers, with each enantiomer displaying distinct optical activity [7]. The stereochemical determination of such molecules bearing remote stereocenters presents analytical challenges, particularly when the stereogenic center is distal from coordination sites [7]. Advanced techniques such as circular dichroism spectroscopy and chiral chromatography are essential for determining the absolute stereochemistry and measuring enantiomeric purity .

The conformational dynamics of the tetrahydrothiophene ring system also contribute to the overall stereochemical behavior [4]. The ring puckering creates pseudochiral conformations that can interconvert through pseudorotational pathways, though the presence of the substituents at positions 2 and 5 may restrict this conformational mobility [6]. The stereochemical integrity is maintained during normal handling conditions, making the compound suitable for stereoselective synthetic applications [7].

Crystallographic data and solid-state behavior

Crystallographic analysis of related tetrahydrothiophene derivatives reveals important structural parameters that can be extrapolated to 5-oxotetrahydrothiophene-2-carboxylic acid [9] [10]. In the crystalline phase, tetrahydrothiophene compounds typically adopt asymmetric ring conformations with slightly distorted C₂ symmetry [10]. The distortion from ideal C₂ symmetry requires minimal energy as confirmed by computational methods, suggesting that crystal packing forces primarily determine the solid-state conformation [10].

The crystallographic studies of thiophene-2-carboxylic acid derivatives demonstrate that these compounds crystallize in orthorhombic space groups with specific lattice parameters [9]. For thiophene-2-carboxylic acid, the crystal system is orthorhombic with space group Pna2(1), featuring unit cell parameters of a = 10.106(2) Å, b = 14.299(3) Å, c = 16.092(3) Å, and angles α = β = γ = 90° [9]. The density is typically 1.464 g/cm³ with Z = 4 molecules per unit cell [9].

The solid-state behavior includes characteristic hydrogen bonding patterns, particularly involving the carboxylic acid functionality [9]. Intermolecular hydrogen bonds form between carboxylic acid groups of adjacent molecules, creating dimeric structures or extended hydrogen-bonded networks [11]. The sulfur atom in the ring system can also participate in weak intermolecular interactions, contributing to the overall crystal packing arrangement [9].

Spectroscopic properties

Nuclear magnetic resonance spectral characteristics

The nuclear magnetic resonance spectroscopic properties of 5-oxotetrahydrothiophene-2-carboxylic acid provide detailed structural information about the molecular framework [2] [12]. In ¹H nuclear magnetic resonance spectroscopy, the compound exhibits characteristic resonances corresponding to the different proton environments within the tetrahydrothiophene ring system [2].

The α-protons adjacent to the sulfur atom typically appear as complex multipiples in the range of 3.0-4.0 parts per million, while the β-protons of the ring system resonate at higher field positions around 2.0-3.0 parts per million [2]. The carboxylic acid proton displays a characteristic broad singlet around 10-12 parts per million, often exchangeable with deuterium oxide [12]. The complex coupling patterns observed in the spectrum reflect the conformational dynamics and ring puckering behavior of the tetrahydrothiophene system [2].

¹³C nuclear magnetic resonance spectroscopy reveals distinct carbon environments, with the carbonyl carbon of the ketone appearing around 200-210 parts per million and the carboxylic acid carbonyl carbon resonating near 170-180 parts per million [13]. The ring carbon atoms display resonances in the aliphatic region, typically between 20-60 parts per million, with chemical shifts influenced by the proximity to the sulfur heteroatom [13].

Proton EnvironmentChemical Shift Range (ppm)Multiplicity
Carboxylic acid H10.0-12.0Broad singlet
α-Protons (to S)3.0-4.0Complex multiplet
β-Protons2.0-3.0Multiplet
Ring CH₂2.5-3.5Multiplet

Infrared absorption patterns

The infrared spectroscopic characteristics of 5-oxotetrahydrothiophene-2-carboxylic acid display distinctive absorption bands corresponding to the functional groups present in the molecule [14] [15]. The carboxylic acid functionality exhibits characteristic O-H stretching vibrations typically observed around 3200-3600 cm⁻¹, often appearing as a broad absorption due to hydrogen bonding effects [14].

The carbonyl stretching frequencies represent the most prominent features in the infrared spectrum [14]. The ketone carbonyl at position 5 displays a strong absorption band around 1700-1720 cm⁻¹, while the carboxylic acid carbonyl appears at slightly lower frequency, typically 1680-1700 cm⁻¹ [14]. The distinction between these two carbonyl environments provides valuable structural information for compound identification and purity assessment [15].

Additional characteristic absorptions include C-H stretching vibrations in the 2800-3000 cm⁻¹ region, C-C stretching modes around 1400-1600 cm⁻¹, and C-S stretching vibrations typically observed in the 600-800 cm⁻¹ range [14]. The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands that provide a unique spectroscopic signature for the compound [15].

Functional GroupWavenumber Range (cm⁻¹)IntensityAssignment
O-H stretch3200-3600Broad, mediumCarboxylic acid
C-H stretch2800-3000MediumAliphatic CH₂
C=O stretch (ketone)1700-1720StrongKetone carbonyl
C=O stretch (acid)1680-1700StrongAcid carbonyl
C-S stretch600-800MediumCarbon-sulfur bond

Mass spectrometry fragmentation profile

Mass spectrometric analysis of 5-oxotetrahydrothiophene-2-carboxylic acid provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns [16]. The molecular ion peak appears at m/z 146, corresponding to the molecular formula C₅H₆O₃S [1]. The isotope pattern includes contributions from ³⁴S, which appears as M+2 peak at approximately 4.4% relative intensity [16].

Common fragmentation pathways include loss of the carboxylic acid functionality, resulting in fragment ions at m/z 101 corresponding to [M-COOH]⁺ [16]. Additional fragmentation involves loss of carbon monoxide from the ketone, producing ions at m/z 118 [M-CO]⁺ [16]. The tetrahydrothiophene ring system can undergo ring-opening reactions, leading to various sulfur-containing fragment ions [16].

The base peak often corresponds to fragment ions resulting from α-cleavage adjacent to the carbonyl groups, reflecting the stabilization provided by the resulting resonance structures [16]. Secondary fragmentations include elimination of small neutral molecules such as water, carbon dioxide, and sulfur-containing species, creating a characteristic fragmentation fingerprint for structural identification [16].

Physical constants and thermodynamic properties

The physical constants of 5-oxotetrahydrothiophene-2-carboxylic acid have been determined through various analytical techniques [1] [17]. The compound exhibits a molecular weight of 146.16 g/mol as confirmed by mass spectrometric analysis [1]. The computed topological polar surface area is 54.37 Ų, indicating moderate polarity characteristics that influence solubility and biological activity [1].

The logarithm of the partition coefficient (LogP) is calculated to be 0.4932, suggesting relatively balanced hydrophilic and lipophilic properties [1]. This intermediate polarity makes the compound suitable for various pharmaceutical and synthetic applications [1]. The number of hydrogen bond acceptors is 3, while the number of hydrogen bond donors is 1, reflecting the presence of the carboxylic acid and ketone functionalities [1].

Storage conditions typically require sealed containers in dry environments at temperatures between 2-8°C to maintain compound stability [1]. The compound displays moderate thermal stability, though specific melting and boiling point data are limited in the current literature [17]. Related tetrahydrothiophene derivatives show decomposition temperatures starting around 250°C, suggesting similar thermal behavior for this compound [18].

PropertyValueUnitsMethod
Molecular Weight146.16g/molMass spectrometry
LogP0.4932-Computational
TPSA54.37ŲComputational
H-bond Acceptors3-Structural analysis
H-bond Donors1-Structural analysis
Rotatable Bonds1-Structural analysis

Comparative structural analysis with furan analogs

The structural comparison between 5-oxotetrahydrothiophene-2-carboxylic acid and its furan analog, 5-oxotetrahydrofuran-2-carboxylic acid, reveals significant differences arising from the heteroatom substitution [19] [20] [21]. The furan analog, with molecular formula C₅H₆O₄ and molecular weight 130.10 g/mol, differs by the replacement of sulfur with oxygen in the heterocyclic ring [20] [22].

The conformational preferences differ markedly between the sulfur and oxygen analogs [3] [10]. While tetrahydrothiophene preferentially adopts twisted conformations with C₂ symmetry, tetrahydrofuran typically favors envelope conformations with Cs symmetry [3] [10]. This difference arises from the larger atomic radius of sulfur compared to oxygen, which affects the ring strain and puckering dynamics [21].

The electronic properties also show distinct variations between the two heterocycles [21]. The sulfur atom in tetrahydrothiophene contributes different orbital energies and polarizability compared to the oxygen atom in tetrahydrofuran [21]. These electronic differences manifest in altered chemical reactivity, spectroscopic properties, and intermolecular interactions [23] [21].

Crystallographic studies reveal that tetrahydrofuran derivatives often crystallize in centrosymmetric space groups with different packing arrangements compared to their thiophene analogs [10]. The hydrogen bonding patterns also differ, with the furan analogs typically displaying stronger hydrogen bonding capabilities due to the higher electronegativity of oxygen [23] [24].

PropertyThiophene AnalogFuran AnalogDifference
Molecular FormulaC₅H₆O₃SC₅H₆O₄S vs O
Molecular Weight146.16130.10+16.06 g/mol
Heteroatom Radius1.04 Å0.66 Å+0.38 Å
Preferred ConformationTwisted (C₂)Envelope (Cs)Different symmetry
Melting PointNot reported48-50°C-
Storage Requirements2-8°CRoom temperatureMore stable

The carboxylic acid functionality in 5-oxotetrahydrothiophene-2-carboxylic acid exhibits characteristic reactivity patterns typical of aliphatic carboxylic acids, with some modifications due to the adjacent thiolactone ring system. The carboxyl group undergoes nucleophilic acyl substitution reactions through an addition-elimination mechanism, where nucleophiles attack the electrophilic carbonyl carbon [1] [2].

Esterification reactions proceed readily under acidic conditions or with coupling agents such as dicyclohexylcarbodiimide. The presence of the thiolactone ring does not significantly hinder these transformations, as evidenced by successful synthesis of methyl and ethyl ester derivatives [4]. The reaction typically follows second-order kinetics with respect to both the carboxylic acid and the alcohol nucleophile [5].

Amidation reactions can be achieved using standard peptide coupling methodologies. The compound readily forms amide bonds when treated with primary or secondary amines in the presence of activating agents. This reactivity has been exploited in the synthesis of bioactive derivatives, where the carboxylic acid serves as a coupling partner for amino-containing molecules [6].

Decarboxylation reactions represent another important transformation pathway. Under thermal conditions or in the presence of metal catalysts, the carboxyl group can be removed, leading to the formation of tetrahydrothiophene derivatives . This reaction becomes particularly facile when the resulting carbanion can be stabilized by the adjacent sulfur atom.

The acid-base properties of the carboxyl group are influenced by the electron-withdrawing nature of the thiolactone ring. Computational predictions suggest a pKa value around 11.1 for similar sulfur-containing carboxylic acids [4] [7], indicating moderate acidity compared to simple aliphatic carboxylic acids.

Thiolactone ring transformations

The five-membered thiolactone ring in 5-oxotetrahydrothiophene-2-carboxylic acid exhibits significant reactivity due to ring strain and the inherent electrophilicity of the thiocarbonyl functionality. Ring-opening reactions constitute the most important class of transformations for this heterocyclic system [8] [9].

Ring-opening polymerization represents a key application of thiolactone chemistry. The compound can undergo anionic ring-opening polymerization when treated with nucleophilic initiators such as alkoxide or thiolate anions [8]. The polymerization proceeds through nucleophilic attack at the carbonyl carbon, followed by ring opening and chain propagation. The resulting polythioesters exhibit enhanced biodegradability compared to their oxygen analogs [8].

Nucleophilic ring-opening occurs readily with various nucleophiles including amines, alcohols, and thiols. The reaction mechanism involves initial nucleophilic attack at the electrophilic carbonyl carbon, formation of a tetrahedral intermediate, and subsequent ring opening with cleavage of the carbon-sulfur bond [10]. This pathway has been utilized in thiol-click chemistry applications for bioconjugation reactions [10].

Enzymatic ring-opening has been observed with specific esterases and lipases, suggesting potential for biodegradation pathways. The enzyme-mediated hydrolysis typically occurs under mild physiological conditions and represents an important route for metabolic processing .

The ring strain energy in the five-membered thiolactone contributes significantly to its reactivity. Computational studies on related cyclic disulfides indicate that five-membered rings exhibit moderate strain that facilitates nucleophilic attack without requiring the more drastic SN2 mechanisms observed in smaller ring systems [12] [13].

Electrophilic and nucleophilic susceptibility centers

The molecular structure of 5-oxotetrahydrothiophene-2-carboxylic acid contains multiple reactive centers that can participate in electrophilic or nucleophilic reactions. Understanding these susceptibility patterns is crucial for predicting reactivity and designing synthetic strategies [2].

Electrophilic centers are primarily located at the carbonyl carbons. The thiolactone carbonyl carbon represents the most electrophilic site due to the electron-withdrawing effect of the adjacent sulfur atom and the ring strain. This center readily undergoes nucleophilic attack, as evidenced by the facile ring-opening reactions described above [1]. The carboxylic acid carbonyl carbon also exhibits electrophilicity, though to a lesser extent due to resonance stabilization with the hydroxyl group.

Nucleophilic centers are found at the sulfur atom and the carboxylate oxygen when deprotonated. The sulfur atom possesses lone pairs that can coordinate to metal centers or participate in oxidation reactions [14] [15]. The soft donor character of sulfur makes it particularly suitable for coordination to soft metal ions such as copper(I), silver(I), and mercury(II) [14].

Hydrogen bonding sites include both the carboxylic acid proton and the carbonyl oxygens. These interactions play important roles in crystal packing, solution behavior, and biological activity. Infrared spectroscopy studies on related carboxylic acids show characteristic broad O-H stretching absorptions from 2500-3300 cm⁻¹ due to hydrogen bonding [16] [17].

The electronic distribution and reactivity patterns can be influenced by substituent effects and conformational changes. The puckering of the thiolactone ring affects the orbital overlap and electronic properties, with envelope conformations being most common for five-membered sulfur heterocycles .

Redox behavior

5-Oxotetrahydrothiophene-2-carboxylic acid exhibits diverse redox behavior due to the presence of multiple functional groups capable of electron transfer reactions. The redox properties are particularly relevant for coordination chemistry applications and electrochemical processes [19].

Reduction reactions can occur at both the carboxylic acid and the thiolactone carbonyl groups. Standard reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the carboxylic acid to the corresponding primary alcohol [20]. The reduction typically requires activation of the carboxyl group with electrophiles such as iodine or sulfuric acid to enhance reactivity [20].

Oxidation reactions primarily involve the sulfur atom, which can be oxidized to sulfoxide or sulfone derivatives under appropriate conditions. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or electrochemical methods [19]. The oxidation state of sulfur significantly affects the electronic properties and coordination behavior of the molecule.

Electrochemical properties have been studied for related thiophene carboxylic acids. Electrochemical reduction can lead to decarboxylation reactions, generating radical intermediates that can undergo further transformations [21]. The reduction potentials are influenced by the electron-withdrawing nature of the carboxyl group and the heteroatom effects.

Coordination-induced redox chemistry occurs when the compound coordinates to redox-active metal centers. The sulfur and oxygen donor atoms can stabilize different oxidation states of coordinated metals, leading to electron transfer processes that are important in catalytic applications [19] [14].

The redox behavior is pH-dependent, particularly for reactions involving the carboxylate group. Deprotonation of the carboxylic acid alters the electronic distribution and can facilitate certain electron transfer processes while hindering others [22].

Acid-base properties

The acid-base behavior of 5-oxotetrahydrothiophene-2-carboxylic acid is dominated by the carboxyl group, though the thiolactone ring system provides important electronic effects that modulate the acidity [22] [16].

Carboxylic acid acidity follows typical patterns for aliphatic carboxylic acids. The compound acts as a weak acid with a predicted pKa value around 11.1, based on computational studies of similar sulfur-containing carboxylic acids [4] [7]. This value indicates that the thiolactone ring system has a mild electron-withdrawing effect that slightly enhances the acidity compared to simple alkyl carboxylic acids.

Deprotonation behavior in aqueous solution results in formation of the carboxylate anion, which exhibits enhanced nucleophilicity and coordination ability. The anionic form is stabilized by resonance delocalization over the carboxyl oxygens, with additional stabilization potentially arising from through-space interactions with the thiolactone ring [22].

Base reactions include neutralization with metal hydroxides to form carboxylate salts. These salts often exhibit different solubility properties and can serve as precursors for coordination complexes [14]. The formation of stable sodium, potassium, and calcium salts has been documented for related thiophene carboxylic acids [23] [24].

Buffer capacity is limited due to the single ionizable proton, but the compound can participate in buffer systems in the appropriate pH range. The presence of the thiolactone ring may provide additional weak interactions that affect the buffering behavior in biological systems .

Intramolecular interactions between the carboxyl group and the thiolactone functionality can influence the acid-base properties. Computational studies suggest possible hydrogen bonding or electrostatic interactions that stabilize certain conformations and affect the ionization behavior .

XLogP3

0.4

Dates

Last modified: 08-15-2023

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